molecular formula C6H16ClCuN4-3 B12322999 1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride

1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride

Cat. No.: B12322999
M. Wt: 243.22 g/mol
InChI Key: IONWIUOTKQOUQL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,3-propanediamine) Copper(II) Dichloride: is a coordination compound with the chemical formula C6H20Cl2CuN4 . It is known for its distinctive blue color and is used in various chemical and industrial applications. The compound consists of a copper ion coordinated with two 1,3-propanediamine ligands and two chloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis:

Industrial Production Methods:

  • The industrial production methods are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves precise control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

  • Substitution:

    • The compound can participate in substitution reactions where the chloride ions are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Substitution: Various ligands that can replace chloride ions under suitable conditions.

Major Products:

  • The major products depend on the specific reaction and reagents used. For example, oxidation reactions may produce quinones, while substitution reactions yield different coordination complexes.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, although specific uses in medicine are still under research.

Industry:

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through its ability to coordinate with other molecules and ions. The copper ion plays a central role in facilitating various chemical reactions.

Molecular Targets and Pathways:

  • The molecular targets include substrates that can interact with the copper ion. The pathways involve coordination chemistry principles where the copper ion acts as a Lewis acid, accepting electron pairs from ligands.

Comparison with Similar Compounds

  • Bis(ethylenediamine) Copper(II) Dichloride
  • Bis(2,2’-bipyridine) Copper(II) Dichloride
  • Bis(1,10-phenanthroline) Copper(II) Dichloride

Uniqueness:

Properties

Molecular Formula

C6H16ClCuN4-3

Molecular Weight

243.22 g/mol

IUPAC Name

copper;3-azanidylpropylazanide;chloride

InChI

InChI=1S/2C3H8N2.ClH.Cu/c2*4-2-1-3-5;;/h2*4-5H,1-3H2;1H;/q2*-2;;+2/p-1

InChI Key

IONWIUOTKQOUQL-UHFFFAOYSA-M

Canonical SMILES

C(C[NH-])C[NH-].C(C[NH-])C[NH-].[Cl-].[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.